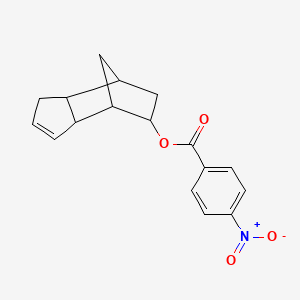
1-Bromo-5-chloro-2-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-methylpent-1-ene is an organic compound with the molecular formula C6H10BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a pentene backbone
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-methylpent-1-ene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpent-1-ene. The reaction typically employs bromine and chlorine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial production methods may involve the use of large-scale halogenation reactors where controlled amounts of bromine and chlorine are introduced to the alkene substrate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
1-Bromo-5-chloro-2-methylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide can lead to the formation of 2-methylpent-1,4-diene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, leading to the formation of dihalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with sodium iodide would yield 1-iodo-5-chloro-2-methylpent-1-ene, while elimination with potassium hydroxide would produce 2-methylpent-1,4-diene.
Scientific Research Applications
1-Bromo-5-chloro-2-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of medicinal compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-2-methylpent-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.
Comparison with Similar Compounds
1-Bromo-5-chloro-2-methylpent-1-ene can be compared with other halogenated alkenes, such as:
1-Bromo-2-chloro-2-methylpropane: This compound has a similar structure but differs in the position of the halogen atoms and the presence of a different alkyl group.
1-Bromo-3-chloropropene: Another halogenated alkene with a shorter carbon chain and different halogen positions.
1-Iodo-5-chloro-2-methylpent-1-ene: Similar to this compound but with iodine instead of bromine.
Properties
CAS No. |
93662-28-3 |
|---|---|
Molecular Formula |
C6H10BrCl |
Molecular Weight |
197.50 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-methylpent-1-ene |
InChI |
InChI=1S/C6H10BrCl/c1-6(5-7)3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
RAESXOKLWULIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CBr)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


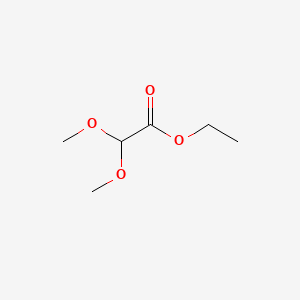
![1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14368629.png)

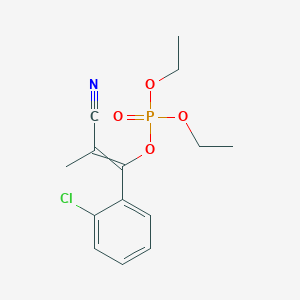
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
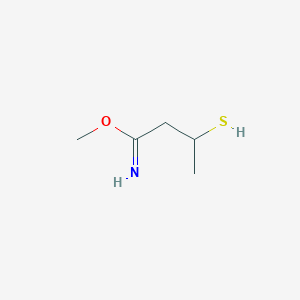
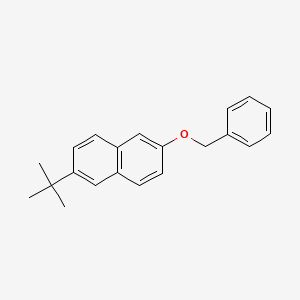
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
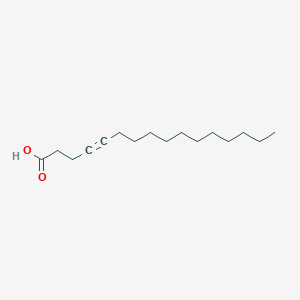
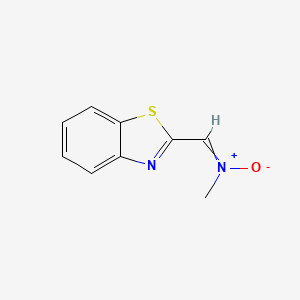
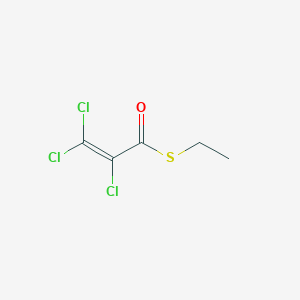
![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

